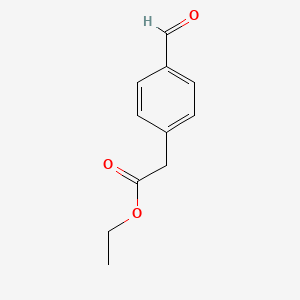

Ethyl 2-(4-formylphenyl)acetate

Vue d'ensemble

Description

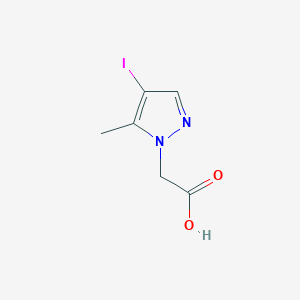

Ethyl 2-(4-formylphenyl)acetate is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as ethyl (4-formylphenyl)acetate, ethyl p-formylphenylacetate, and ethyl 4-formylphenylacetate . The molecular weight of this compound is 192.21 g/mol .

Synthesis Analysis

The synthesis of Ethyl 2-(4-formylphenyl)acetate involves a reaction with (4-formylphenyl)boronic acid, ethylbromoacetate, potassium carbonate, Pd2 (dba)3, and tri-1-naphtylphosphine . The reaction is carried out in an inert atmosphere at 65 °C for 18 hours . The yield of this reaction is reported to be 57% .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-formylphenyl)acetate can be represented by the InChI code: InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 . The Canonical SMILES representation of the molecule is: CCOC(=O)CC1=CC=C(C=C1)C=O .

Physical And Chemical Properties Analysis

Ethyl 2-(4-formylphenyl)acetate has several computed properties . It has a XLogP3 value of 1.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has a topological polar surface area of 43.4 Ų, which is a measure of the polar surface area of a molecule based on its polar atoms. The compound has a complexity of 193, which is a measure of the structural complexity of a molecule.

Applications De Recherche Scientifique

Green Chemistry in Pharmaceutical Synthesis

A study by Costa et al. (2012) explored the use of green Suzuki coupling reactions in synthesizing ethyl (4-phenylphenyl)acetate, a precursor to felbinac. This compound shows promise as a lead in discovering new nonsteroidal anti-inflammatory drugs for treating arthritis.

Synthesis of Pharmaceutical Intermediates

Zhang (2005) discusses the synthesis of 4-phenyl-2-butanone, a precursor for anti-inflammatory medicines, using ethyl ethanate, which relates to the chemical processes involving compounds like ethyl 2-(4-formylphenyl)acetate. The study can be found at Zhang, 2005.

Kinetic Resolution in Pharmaceutical Synthesis

Liese et al. (2002) demonstrated the use of a membrane reactor for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate in synthesizing angiotensin-converting enzyme inhibitors. The study is detailed in Liese, Kragl, Kierkels, & Schulze (2002).

Chemical Synthesis and Reaction Optimization

Thalluri et al. (2014) explored the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This work can be found at Thalluri, Manne, Dev, & Mandal (2014).

Enhancing Anti-inflammatory Effects in Drug Delivery

Arima et al. (1990) investigated the enhancement of the anti-inflammatory effect of Ethyl 4-Biphenylyl Acetate in ointment using β-Cyclodextrin Derivatives, which is relevant to understanding the applications of similar compounds. The study is accessible at Arima, Adachi, Irie, Uekama, & Pitha (1990).

Applications in Corrosion Inhibition

Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors, including compounds similar to ethyl 2-(4-formylphenyl)acetate. The details are in Zarrouk et al. (2014).

Biomedical Applications

Karthikeyan et al. (2016) studied the binding of thiosemicarbazone derivatives, including 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, with human serum albumin, which is relevant for understanding pharmacokinetics. This study is available at Karthikeyan et al. (2016).

Synthesis of Novel Pharmaceutical Compounds

Virmani & Hussain (2014) explored the synthesis and anti-inflammatory evaluation of triazole derivatives, including Ethyl-(4-hydroxyphenyl) acetate. More information can be found at Virmani & Hussain (2014).

Propriétés

IUPAC Name |

ethyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKOHSYWTLEMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673397.png)

![3-Methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2673401.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide](/img/structure/B2673402.png)

![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-(trifluoromethyl)quinoline](/img/structure/B2673405.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2673412.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)

![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)